Homovanillic Acid Sulfate Sodium Salt-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

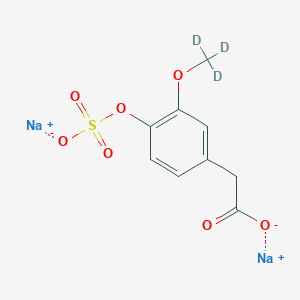

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8Na2O7S |

|---|---|

Molecular Weight |

309.22 g/mol |

IUPAC Name |

disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate |

InChI |

InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/i1D3;; |

InChI Key |

FDMIPKNBTWHXSQ-GXXYEPOPSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Contextualization of Homovanillic Acid As a Dopamine Metabolite in Neurotransmitter Systems

Dopamine (B1211576), a vital catecholamine neurotransmitter, governs a multitude of physiological and behavioral processes, including motor control, motivation, reward, and cognitive functions. caymanchem.com The precise regulation of dopamine levels in the brain is crucial for maintaining neurological health. The metabolic breakdown of dopamine is a key aspect of this regulation, leading to the formation of several byproducts.

Homovanillic acid (HVA) is the major end-product of dopamine metabolism. lgcstandards.comwikipedia.org This process involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgresearchgate.net Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO, which is then converted to HVA by COMT. Alternatively, dopamine can be first acted upon by COMT to form 3-methoxytyramine, which is then metabolized by MAO to HVA. The measurement of HVA concentrations in various biological fluids, such as cerebrospinal fluid (CSF), plasma, and urine, is frequently used in clinical research as an indirect marker of dopamine turnover in the central nervous system. nih.govnih.gov Altered levels of HVA have been associated with various neurological and psychiatric conditions, making it a significant biomarker in neuroscience. wikipedia.org

Further metabolism of HVA can occur through sulfation, a conjugation reaction catalyzed by sulfotransferase enzymes. This results in the formation of homovanillic acid sulfate (B86663). hmdb.ca This sulfated form is a known metabolite found in the human body and has been detected in various biological samples. caymanchem.comhmdb.ca The process of sulfation generally increases the water solubility of compounds, facilitating their excretion from the body. The study of HVA and its sulfated conjugate provides a more comprehensive picture of dopamine dynamics.

Significance of Deuterated Analogs in Contemporary Biochemical Research

In the realm of analytical biochemistry, particularly in techniques like mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving high accuracy and precision in quantitative analysis. nih.govnih.gov Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are the gold standard for this purpose.

The fundamental principle behind their utility lies in the fact that deuterated compounds are chemically almost identical to their non-deuterated (endogenous) counterparts. They exhibit similar chromatographic retention times and ionization efficiencies in mass spectrometry. nih.gov However, they are distinguishable by their higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte of interest and the deuterated internal standard.

The inclusion of a known concentration of a deuterated standard in a biological sample before sample preparation and analysis allows for the correction of analyte loss during extraction and for variations in instrument response. This normalization is crucial for mitigating matrix effects, which are interferences from other components in the complex biological sample that can suppress or enhance the analyte signal, leading to inaccurate quantification. nih.gov The use of deuterated internal standards significantly improves the robustness, reliability, and inter-laboratory comparability of quantitative assays. nih.gov

Overview of Research Utility for Homovanillic Acid Sulfate Sodium Salt D3

Dopamine Metabolism and the Formation of Homovanillic Acid

Homovanillic acid is recognized as the primary end-product of dopamine metabolism in the human body. mdpi.comnih.gov Its formation is the result of a coordinated series of enzymatic reactions that process dopamine, a crucial catecholamine neurotransmitter. mdpi.comwikipedia.org The concentration of HVA, particularly in cerebrospinal fluid, is often measured as an indicator of dopamine turnover within the central nervous system. mdpi.comnih.gov

Enzymatic Biotransformation via Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT)

The conversion of dopamine to HVA is not a single step but a cascade catalyzed principally by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.org These enzymes can act in a sequential order, resulting in two alternative but converging pathways to generate HVA. mdpi.com

Pathway 1: Dopamine is first oxidized by MAO, an enzyme located on the mitochondrial membrane, to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). wikipedia.orgnih.govrsc.org DOPAL is subsequently converted to 3,4-dihydroxyphenylacetic acid (DOPAC). mdpi.com Following this, COMT acts on DOPAC to produce homovanillic acid. mdpi.com

Pathway 2: Alternatively, COMT can first catalyze the methylation of dopamine to create 3-methoxytyramine (3-MT). mdpi.com Subsequently, MAO and aldehyde dehydrogenase act on 3-MT to yield HVA. mdpi.com

The degradation of catecholamines like dopamine is primarily mediated by MAO and COMT, with the initial step depending on the tissue and location of the neurotransmitter. wikipedia.orgyoutube.com

| Enzyme | Abbreviation | Function in HVA Pathway | Location |

|---|---|---|---|

| Monoamine Oxidase | MAO | Oxidizes dopamine to DOPAL or 3-methoxytyramine to HVA. mdpi.comnih.gov | Mitochondrial Membrane wikipedia.org |

| Catechol-O-methyltransferase | COMT | Methylates dopamine to 3-methoxytyramine or DOPAC to HVA. mdpi.comwikipedia.org | Synaptic Cleft, Cytosol wikipedia.org |

| Aldehyde Dehydrogenase | ALDH | Oxidizes DOPAL to DOPAC. nih.govrsc.orgnih.gov | Various tissues, including the brain nih.gov |

Role of Aldehyde Dehydrogenase (ALDH) in Metabolic Conversion

A critical, though sometimes overlooked, enzyme in the dopamine catabolic pathway is Aldehyde Dehydrogenase (ALDH). mdpi.comnih.gov After MAO initiates the breakdown of dopamine, it produces the highly reactive and potentially toxic intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL). nih.govrsc.org The detoxification of this aldehyde is crucial for cellular health. ALDH enzymes, particularly ALDH1A1 in the brain, rapidly oxidize DOPAL to its corresponding carboxylic acid, 3,4-dihydroxyphenylacetic acid (DOPAC), which is a far less toxic metabolite. nih.govnih.gov This conversion is an essential step in the pathway that ultimately leads to the formation of HVA. mdpi.com Inhibition or reduced activity of ALDH can lead to the accumulation of DOPAL, which has been implicated in cellular toxicity. nih.gov

Precursors and Subsequent Metabolites within Catecholamine Pathways

The synthesis and degradation of dopamine are integral parts of the broader catecholamine metabolic network. britannica.comstudysmarter.co.ukvaia.com The entire pathway begins with the amino acid L-tyrosine, which is obtained from the diet or synthesized from phenylalanine. karger.com

The biosynthetic sequence is as follows:

L-Tyrosine is converted to L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis. wikipedia.orgbritannica.com

L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine . wikipedia.orgbritannica.com

From dopamine, the pathway can either proceed to degradation, resulting in HVA, or continue to the synthesis of other key catecholamines. Dopamine serves as the direct precursor for norepinephrine (B1679862) (noradrenaline) and subsequently epinephrine (B1671497) (adrenaline). wikipedia.orgbritannica.com Consequently, the metabolites of these other catecholamines are closely related to HVA. For instance, the final metabolite of norepinephrine and epinephrine is Vanillylmandelic acid (VMA), a compound structurally similar to HVA. nih.gov

| Compound | Role | Relation to HVA |

|---|---|---|

| L-Tyrosine | Amino Acid Precursor | Ultimate precursor for the entire pathway leading to HVA. wikipedia.orgkarger.com |

| L-DOPA | Intermediate | Direct precursor to dopamine. britannica.com |

| Dopamine | Neurotransmitter/Precursor | The direct parent compound metabolized to HVA. wikipedia.org |

| DOPAC | Metabolic Intermediate | An intermediate in the primary pathway from dopamine to HVA. mdpi.com |

| Norepinephrine | Neurotransmitter/Hormone | Synthesized from dopamine; its metabolism runs parallel to the HVA pathway. wikipedia.org |

| Vanillylmandelic Acid (VMA) | Metabolite | The end-product of norepinephrine/epinephrine metabolism, analogous to HVA for dopamine. nih.gov |

Sulfation and Other Conjugation Pathways of Homovanillic Acid

Once formed, HVA can undergo further metabolic processing through Phase II conjugation reactions. These reactions typically involve the attachment of a polar molecule to the parent compound, which increases its water solubility and facilitates its excretion from the body. wikipedia.orgnih.gov For HVA, the primary conjugation pathways are sulfation and glucuronidation.

Enzymatic Sulfation and the Formation of Homovanillic Acid Sulfate

Sulfation is a significant Phase II metabolic pathway for a wide range of compounds, including neurotransmitter metabolites. elsevierpure.com Homovanillic acid can be conjugated with a sulfate group to form Homovanillic Acid Sulfate. nih.govhmdb.ca This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org

Research has demonstrated the presence of enzymatic activity capable of sulfating HVA in various mammalian tissues, including the liver, small intestine, and brain. nih.gov Homovanillic acid sulfate is a recognized metabolite found in the human body and has also been identified as a component in olive oil. hmdb.cacaymanchem.com Its presence and concentration can be influenced by diet and are studied as potential biomarkers in different physiological and pathological states. caymanchem.com

Considerations of Glucuronidation and Other Phase II Metabolic Processes

Alongside sulfation, glucuronidation is another major Phase II detoxification pathway. wikipedia.org This process involves the enzymatic addition of glucuronic acid to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orghelsinki.fi The resulting glucuronide conjugates are significantly more water-soluble, which aids in their elimination via urine or bile. wikipedia.org

Homovanillic acid is also a substrate for this pathway, leading to the formation of Homovanillic acid 4-glucuronide. hmdb.ca This metabolite belongs to the class of phenolic glycosides. hmdb.ca Both sulfation and glucuronidation represent key mechanisms for the clearance of HVA, converting it into excretable forms and completing the metabolic journey from the potent neurotransmitter dopamine to its inactive, eliminated byproducts.

Influence of Microbiota-Derived Metabolism on Homovanillic Acid Species

The gut microbiome plays a profound role in host metabolism, including the metabolism of aromatic amino acids and the production of a vast array of metabolites that can influence host physiology. core.ac.ukresearchgate.net

Contribution of Gut Microbiome to Aromatic Amino Acid and Phenolic Compound Metabolism

The gut microbiota possesses a diverse enzymatic machinery capable of metabolizing aromatic amino acids such as tyrosine, the precursor to dopamine and subsequently HVA. rsc.orgresearchgate.net Gut microbes can ferment these amino acids, leading to the production of various phenolic compounds. rsc.org For example, bacteria can decarboxylate aromatic amino acids, a process favored in acidic conditions, to produce a range of metabolites. rsc.org The fermentation of tyrosine by gut bacteria can lead to the production of phenols and p-cresol. researchgate.netrsc.org

Recent research has highlighted the ability of specific gut bacteria to influence HVA levels. For instance, Bifidobacterium longum has been shown to be involved in the generation of HVA. nih.gov Furthermore, dietary components rich in polyphenols can be metabolized by the gut microbiota into various phenolic compounds, which can then be absorbed and further metabolized by the host. nih.gov The intestinal microbiome can transform glycosylated polyphenols into their aglycone forms and subsequently into a variety of by-products through reactions like hydroxylation, methylation, and acetylation. nih.gov

Key Gut Microbial Contributions to Aromatic Compound Metabolism

| Microbial Action | Substrate | Key Metabolites | Physiological Relevance | References |

|---|---|---|---|---|

| Fermentation | Aromatic Amino Acids (e.g., Tyrosine) | Phenol, p-cresol, Indole | Affects gut barrier integrity | rsc.org |

| Decarboxylation | Aromatic Amino Acids | Various bioactive amines | Regulates host physiology | rsc.org |

| Metabolism of Polyphenols | Dietary Polyphenols | Aglycones, Hydroxylated and Methylated by-products | Bioactive compounds with systemic effects | nih.gov |

Investigation of Microbiota-Host Metabolic Interactions and Sulfated Metabolites

The interplay between the host and the gut microbiota gives rise to a complex "sulfated metabolome," where both host and bacterial enzymes contribute to the sulfonation and desulfation of various molecules. nih.govnih.gov Sulfation is a critical phase II detoxification process that not only facilitates the excretion of metabolites but can also modulate their biological activity. nih.gov While traditionally viewed as waste products, recent studies have revealed that sulfated metabolites can have significant physiological roles, affecting host metabolism, immune responses, and neurological function. nih.govnih.gov

The gut microbiota can directly synthesize sulfated compounds or modify host-derived molecules through sulfation. nih.gov This collaborative metabolism transforms the chemical landscape of the gut and the systemic circulation. nih.gov Homovanillic acid, produced from dopamine, can be sulfated in the host to form homovanillic acid sulfate. scbt.comcaymanchem.com The gut microbiota can influence the pool of available HVA for sulfation and may also possess sulfatase enzymes that can cleave sulfate groups from sulfated metabolites, thereby regenerating the parent compound. nih.gov

Microbiota-Host Interactions in Sulfated Metabolite Production

| Metabolic Process | Key Enzymes | Source | Function | References |

|---|---|---|---|---|

| Sulfonation | Sulfotransferases (SULTs) | Host and Bacteria | Adds a sulfo group to small molecules | nih.gov |

| Desulfation | Sulfatases (SULFs) | Bacteria | Cleaves the sulfo group | nih.gov |

Research Paradigms for the Microbiota-Gut-Brain Axis

The microbiota-gut-brain axis represents a paradigm shift in neuroscience, recognizing the bidirectional communication between the gut and the central nervous system. exlibrisgroup.comnih.govyoutube.com This intricate network involves neural, endocrine, and immune signaling pathways, with microbial metabolites acting as key signaling molecules. nih.govnih.gov

Research in this field utilizes various experimental models, including germ-free animals and studies involving the modulation of the gut microbiota through probiotics, prebiotics, and antibiotics. nih.govnih.gov These studies have demonstrated that the gut microbiota can influence brain development, behavior, and the stress response. nih.gov For instance, alterations in the gut microbiota have been linked to changes in the levels of neurotransmitters and their metabolites, including HVA. wikipedia.orgnih.gov

The study of microbiota-derived metabolites, such as those arising from aromatic amino acid metabolism, is central to understanding the mechanisms of the gut-brain axis. nih.gov These metabolites can cross the intestinal barrier, enter the systemic circulation, and potentially cross the blood-brain barrier to exert effects on brain function. nih.gov The investigation of how microbial metabolism influences the levels of neuroactive compounds like HVA and its sulfated form provides a critical window into the complex interplay between our gut microbes and our brain. nih.gov

Application of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a powerful tool in analytical chemistry, particularly for quantitative mass spectrometry. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into the structure of an analyte to create an internal standard provides a reference compound that behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization.

Utilization as an Internal Standard for Mass Spectrometry-Based Assays

This compound is an ideal internal standard for the quantification of endogenous homovanillic acid sulfate in biological samples using mass spectrometry. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a known amount of this compound is spiked into the biological sample at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and is detected by the mass spectrometer at a distinct mass-to-charge ratio (m/z) due to the presence of the deuterium atoms. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used to calculate the concentration of the analyte, a technique known as stable isotope dilution analysis (SIDA). This approach is considered the gold standard for quantitative bioanalysis. nih.gov

Enhancement of Analytical Accuracy and Precision through Isotopic Labeling

The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of the analytical method. Any loss of analyte during sample extraction, processing, or injection into the analytical instrument will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response are corrected for, as both the analyte and the internal standard are affected equally. This normalization leads to highly reproducible and accurate results.

Validation studies for the quantification of the non-sulfated form, homovanillic acid (HVA), using its deuterated internal standard (HVA-d5), demonstrate excellent precision. For instance, a validated LC-MS/MS method reported intra-assay coefficients of variation (CVs) of 3.7% and 2.5% and inter-assay CVs of 3.9% and 3.6% at low and high concentrations, respectively. researchgate.netmdpi.comnih.gov Another study showed inter- and intra-assay CVs ranging from 0.3% to 11.4%. nih.gov The accuracy of these methods is also high, with reported bias ranging from -9.1% to 11.3%. researchgate.netmdpi.com While specific data for Homovanillic Acid Sulfate-d3 is not as prevalent in publicly available literature, the principles of stable isotope dilution assure that similar enhancements in accuracy and precision are achieved for the analysis of its sulfated counterpart.

Table 1: Representative Precision and Accuracy Data from a Validated LC-MS/MS Method for Homovanillic Acid using a Deuterated Internal Standard

| Quality Control Level | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias %) |

| Low | 3.7 | 3.9 | -9.1 to 11.3 |

| High | 2.5 | 3.6 | -9.9 to 6.3 |

Data adapted from a study on homovanillic acid quantification using a deuterated internal standard, illustrating the performance of stable isotope dilution analysis. researchgate.netmdpi.com

Mitigation of Matrix Effects in Complex Biological Samples

Biological samples such as plasma and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A key advantage of using a co-eluting stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. Because the internal standard and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement. Consequently, the ratio of their signals remains constant, leading to a reliable and accurate measurement of the analyte's concentration, even in the presence of significant matrix interference. Studies have shown that with internal standard normalization, the bias from matrix effects can be maintained within acceptable limits, for instance, between 93.0% and 112.0%. mdpi.com

Chromatographic Separation Techniques

Chromatography is an essential step in the analytical workflow, serving to separate the analyte of interest from other components in the sample matrix prior to its detection by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Systems and Method Development

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of polar metabolites like homovanillic acid sulfate. The development of a robust HPLC method is critical for achieving good separation and sensitivity.

For the analysis of homovanillic acid and its sulfated form, reversed-phase chromatography is commonly employed. A C18 or a polar-embedded C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of an acid, like formic acid, to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate the analytes.

A study on the analysis of sulfated phenolic compounds highlighted the importance of mobile phase pH and buffer capacity on the separation. researchgate.netcore.ac.uk For the quantification of homovanillic acid, a "dilute-and-shoot" approach, where the urine sample is simply diluted with a solution containing the deuterated internal standard before injection, has been successfully validated. unil.ch This minimizes sample preparation time and potential for analyte loss. The total chromatographic run time for such methods is typically short, often under 10 minutes. unil.ch

Table 2: Typical HPLC Method Parameters for the Analysis of Homovanillic Acid and its Metabolites

| Parameter | Condition |

| Column | Reversed-phase C18 or Polar-Embedded C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Injection Volume | 5 - 20 µL |

| Run Time | 6 - 8 minutes |

These parameters are representative of methods used for the analysis of homovanillic acid and can be adapted for its sulfated form. researchgate.netunil.ch

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, compounds like Homovanillic Acid Sulfate are not sufficiently volatile to be analyzed directly by GC. Therefore, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable derivative.

For acidic compounds such as homovanillic acid and its sulfated form, silylation is a common derivatization technique. nih.govnih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govgcms.cz This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. For compounds containing a sulfate group, a deconjugation step to cleave the sulfate moiety might be necessary prior to derivatization, or specific derivatization protocols that can handle the sulfated group must be developed. mdpi.comnih.gov The analysis of sterol sulfates by GC-MS, for example, often involves a solvolysis step to remove the sulfate group before silylation. mdpi.comnih.gov

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase gradually to separate the derivatized analytes based on their boiling points. The use of a deuterated internal standard like Homovanillic Acid Sulfate-d3, which undergoes the same derivatization and chromatographic processes as the endogenous analyte, is crucial for accurate quantification in GC-MS analysis as well.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Separations

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved resolution at higher pressures. For the analysis of compounds like this compound and its non-deuterated counterparts, UHPLC significantly reduces run times, often to under 10 minutes, without compromising analytical performance. nih.govnih.gov This is particularly advantageous when analyzing large batches of samples in clinical or research settings. The enhanced sensitivity and specificity of UHPLC, especially when coupled with mass spectrometry, make it a powerful tool for quantifying low-concentration analytes in complex biological matrices. nih.govnih.gov

A typical UHPLC method for the analysis of HVA and its metabolites, where this compound would be used as an internal standard, often employs a reversed-phase column, such as a C18 or a high-strength silica (B1680970) (HSS) perfluorophenyl (PFP) column. nih.gov The mobile phase usually consists of an aqueous component with an organic modifier like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govchromforum.org

Advanced Detection Technologies

The choice of detection technology is crucial for achieving the required sensitivity and selectivity in the quantification of this compound. Mass spectrometry and electrochemical detection are two of the most powerful and widely used techniques in this context.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Selective Detection

Mass spectrometry, particularly when used in tandem (MS/MS), is the gold standard for the selective and sensitive detection of analytes like this compound. nih.gov The use of a deuterated internal standard is fundamental to the accuracy of LC-MS/MS methods. als-japan.com Homovanillic Acid-d3 and other deuterated analogues are commonly used for this purpose. nih.govchromforum.orgsigmaaldrich.com The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z).

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte and the internal standard are ionized, usually by electrospray ionization (ESI). The precursor ions are then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interference from other compounds in the matrix. nih.govnih.gov For instance, a method for HVA analysis might use the transition m/z 181 to m/z 137, while its stable-isotope labeled internal standard would have a different mass transition, ensuring unambiguous identification and quantification. nih.gov

| Parameter | Value/Type | Reference |

| Instrumentation | UPLC coupled to a triple quadrupole mass spectrometer | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for acidic compounds | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| HVA MRM Transition | m/z 181 → 137 | nih.gov |

| Internal Standard | Deuterated HVA (e.g., HVA-d3, ¹³C₆¹⁸O-HVA) | nih.govsigmaaldrich.comnih.gov |

Table 1: Typical UPLC-MS/MS Parameters for Homovanillic Acid Analysis

Electrochemical Detection (ECD) and Amperometric Detection Principles

Electrochemical detection is another highly sensitive technique for the analysis of electroactive compounds like HVA and its phenolic precursors and metabolites. nih.gov ECD measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential. This method offers excellent sensitivity, often in the picogram range, and is well-suited for the analysis of neurotransmitters and their metabolites in biological fluids. nih.gov

Amperometric detection, a form of ECD, is particularly effective. In this technique, a constant potential is applied to the working electrode, and the resulting current from the analyte's redox reaction is measured. The choice of the applied potential is critical for selectivity, as it should be sufficient to oxidize the analyte of interest while minimizing the oxidation of potential interfering compounds. nih.gov For HVA, oxidation typically occurs at the hydroxyl group on the phenyl ring.

Integrated Pulsed Amperometric Detection (IPAD) Applications

Integrated Pulsed Amperometric Detection (IPAD) is an advanced form of amperometric detection that employs a repeating sequence of potential pulses. sigmaaldrich.com This technique is particularly useful for analytes that can foul the electrode surface, as the pulse sequence includes cleaning and reactivation steps for the electrode. sigmaaldrich.com While extensively used for the analysis of carbohydrates, IPAD can also be applied to the detection of other compounds, including those with amine groups and other oxidizable moieties. nih.gov

The waveform in IPAD typically consists of three or more steps: a detection potential, followed by higher and lower potentials for oxidative and reductive cleaning of the electrode surface. The current is integrated over a specific portion of the detection pulse. This approach enhances long-term stability and reproducibility of the measurement. nih.gov For phenolic compounds, the application of IPAD can help to maintain a clean electrode surface, which is prone to passivation from oxidation products, thereby ensuring consistent sensitivity over multiple analyses.

Refined Sample Preparation Strategies for Research Matrices

The complexity of research matrices such as plasma and urine necessitates effective sample preparation to isolate and concentrate the analyte of interest while removing interfering substances. Solid-phase extraction is a widely adopted and highly effective technique for this purpose.

Solid-Phase Extraction (SPE) for Analyte Isolation and Concentration

Solid-phase extraction (SPE) is a cornerstone of modern sample preparation, offering high recovery and clean extracts. For acidic compounds like homovanillic acid sulfate, anion exchange or reversed-phase SPE cartridges are commonly employed. The use of a deuterated internal standard like this compound, added to the sample before extraction, is crucial to correct for any analyte loss during the SPE process.

In a typical SPE procedure for HVA and its sulfate from urine or plasma, the sample is first acidified to ensure the analytes are in a neutral form for retention on a reversed-phase sorbent or in an ionized form for retention on an anion-exchange sorbent. After loading the sample onto the conditioned cartridge, interfering substances are washed away with a specific solvent. Finally, the analyte of interest is eluted with a different solvent, evaporated to dryness, and reconstituted in a smaller volume of a solvent compatible with the analytical instrument. This process not only cleans up the sample but also concentrates the analyte, thereby improving the detection limits of the analytical method. nih.gov The recovery rates for HVA using SPE are often reported to be high, frequently exceeding 80-90%.

| Matrix | SPE Sorbent Type | Key Steps | Average Recovery (%) | Reference |

| Urine | Anion-Exchange | Acidification, Elution with NaCl solution | >90% | als-japan.com |

| Urine | Automated SPE | Spiking with ¹³C₆¹⁸O-HVA internal standard | 92-105% | nih.gov |

| Plasma/Urine | Reversed-Phase (C18) | pH adjustment, wash, elution | >80% | |

| Various Fluids | Bond-Elut Certify | pH-specific extraction for acidic/neutral compounds | >61% |

Table 2: Examples of Solid-Phase Extraction Strategies for Homovanillic Acid

Protein Precipitation and Other Deproteinization Techniques

Effective sample preparation is a critical prerequisite for the accurate quantification of analytes in biological matrices such as plasma or urine. For methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), the presence of proteins can interfere with the analysis, damage analytical columns, and suppress the ionization of the target analyte. phenomenex.com Therefore, deproteinization is an essential step.

Protein precipitation is a widely used technique that involves adding a substance to a biological sample to denature and precipitate proteins, which are then separated by centrifugation. Common methods include:

Organic Solvent Precipitation : Acetonitrile, methanol, and ethanol (B145695) are frequently used organic solvents that cause protein precipitation by disrupting the hydration layer around the protein molecules. abcam.com Acetonitrile is often favored in LC-MS/MS applications for its high protein removal efficiency. sci-hub.se A study found that acetonitrile could precipitate over 96% of proteins at a 2:1 precipitant-to-plasma ratio. sci-hub.se

Acid Precipitation : Strong acids like trichloroacetic acid (TCA) are highly effective at precipitating proteins by reducing the pH of the solution to the proteins' isoelectric point, causing them to lose their charge and aggregate. phenomenex.com TCA precipitation is effective at low volume ratios and can remove over 90% of proteins. sci-hub.se However, TCA is a harsh, denaturing agent which may not be suitable if protein function needs to be preserved. phenomenex.comtudublin.ie

Salting Out : This method uses high concentrations of salts, such as ammonium (B1175870) sulfate or zinc sulfate, to reduce the water available for protein hydration, leading to precipitation. phenomenex.comabcam.com Salting out is generally a milder process than acid or organic solvent precipitation, which can help preserve the biological activity of some proteins. phenomenex.comnih.gov Zinc sulfate has been shown to be an effective precipitant. sci-hub.se

In addition to these common techniques, other methods like dispersive solid-phase extraction (DSPE) using magnetic nanoparticles can also be employed for the cleanup of catecholamine metabolites from biological samples. nih.gov The choice of method depends on the analytical platform, the nature of the biological matrix, and the specific requirements of the assay.

| Technique | Principle | Advantages | Disadvantages | Typical Efficiency |

|---|---|---|---|---|

| Organic Solvent (e.g., Acetonitrile) | Disrupts protein hydration shell, leading to aggregation. abcam.com | High efficiency, simple, compatible with LC-MS. sci-hub.se | Can co-precipitate some analytes, potential for analyte dilution. | >96% sci-hub.se |

| Acid Precipitation (e.g., TCA) | Reduces pH to protein's isoelectric point, causing loss of charge and precipitation. phenomenex.com | Very effective at low volumes, good for concentrating samples. abcam.comsci-hub.se | Harsh, denatures proteins, may need to be removed before LC-MS analysis. phenomenex.com | >92% sci-hub.se |

| Salting Out (e.g., Ammonium Sulfate) | High salt concentration reduces water availability for protein solvation. phenomenex.com | Mild, can preserve protein function, inexpensive. phenomenex.comnih.gov | High salt content can interfere with subsequent analysis and may need removal. nih.gov | >91% (for Zinc Sulfate) sci-hub.se |

Chemical Derivatization for Improved Chromatographic and Spectrometric Properties

Chemical derivatization is a strategy employed to modify an analyte's chemical structure to improve its analytical properties. For catecholamine metabolites like homovanillic acid (HVA), derivatization can enhance volatility for gas chromatography (GC) or improve retention and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov Although this compound is used as an internal standard, understanding the derivatization of the parent compound is crucial.

For GC-MS analysis, the carboxyl and hydroxyl groups of HVA make it non-volatile. Derivatization is therefore essential. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl derivatives of HVA, which are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.gov

For LC-MS/MS, while derivatization is not always necessary, it can be used to overcome challenges like poor retention on reversed-phase columns. nih.gov Benzoyl chloride has been successfully used to derivatize neurotransmitter metabolites, including HVA. nih.gov This derivatization adds a non-polar benzoyl group, which increases the compound's hydrophobicity and thus its retention on C18 columns. nih.gov Another approach involves derivatization to introduce a fluorescent tag, such as with 1,3,5,7-Tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su), allowing for highly sensitive fluorescence detection. researchgate.net

When analyzing Homovanillic Acid Sulfate, a hydrolysis step to remove the sulfate group would typically precede derivatization, allowing the resulting deuterated HVA to be derivatized alongside the target analyte. The use of a deuterated standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix and derivatization effects, ensuring accurate quantification. documentsdelivered.com

Rigorous Method Validation Parameters in Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of this compound and its non-deuterated counterpart in academic research, validation according to established guidelines is essential for ensuring data quality and reliability. nih.gov

Establishment of Linearity and Calibration Curve Ranges

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard (like this compound) against the concentration of the analyte. unil.ch

The range of the calibration curve should encompass the expected concentrations of the analyte in the study samples. researchgate.net For HVA, linear ranges have been established in various matrices. For instance, a method for HVA in human plasma was linear over the range of 0.2–25.0 ng/mL. nih.gov Another for urinary HVA and VMA showed linearity from 4.61–830 μmol/L. unil.ch The quality of the fit of the calibration curve is typically assessed by the coefficient of determination (r²), which should ideally be ≥0.99. researchgate.net

| Matrix | Analytical Method | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Human Plasma | HPLC with Coulometric Detection | 0.2 - 25.0 ng/mL | >0.99 | nih.gov |

| Urine | LC-MS/MS | 4.61 - 830 µmol/L | Not Specified | unil.ch |

| Urine | GC-MS | 5 - 100 ng/µg creatinine | Not Specified | nih.gov |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov

These parameters are crucial for determining the sensitivity of an analytical method. For HVA, various methods have reported different LODs and LOQs depending on the technique and matrix. A highly sensitive HPLC method for HVA in plasma reported an LOD of 0.1 ng/mL and an LOQ of 0.2 ng/mL. nih.gov A GC-MS method for urinary HVA reported a detection limit of 4.0 pg. nih.gov An LC-MS/MS assay for urinary HVA and VMA also established and validated its LLOQ. nih.gov

| Parameter | Concentration | Analytical Method | Matrix | Reference |

|---|---|---|---|---|

| LOD | 0.1 ng/mL | HPLC-Coulometric Detection | Human Plasma | nih.gov |

| LOQ | 0.2 ng/mL | HPLC-Coulometric Detection | Human Plasma | nih.gov |

| LOD | 4.0 pg (on column) | GC-MS | Urine | nih.gov |

| LOD | 1.01 × 10⁻⁶ M | Differential Pulse Voltammetry | Not Specified | researchgate.net |

Assessment of Intra- and Inter-day Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Accuracy is the closeness of the mean test results to the true or accepted reference value, often expressed as percent recovery.

Intra-day precision (within-run precision) is assessed by analyzing replicate samples of at least three different concentrations within the same day.

Inter-day precision (between-run precision) is determined by analyzing the same samples on different days. researchgate.net

For bioanalytical methods, the acceptance criteria for precision are typically a %CV not exceeding 15% (or 20% at the LLOQ). Accuracy should be within 85-115% of the nominal value (or 80-120% at the LLOQ). For example, a mass fragmentographic method for HVA using a deuterated internal standard reported high precision with a coefficient of variation of 1.5% for repetitive analyses of human cerebrospinal fluid. documentsdelivered.com

| Parameter | Concentration Level | Acceptance Criteria (%CV) | Acceptance Criteria (% Accuracy) | Example Finding (%CV) |

|---|---|---|---|---|

| Intra-day | Low, Mid, High QC | ≤15% | 85-115% | <5% |

| LLOQ | ≤20% | 80-120% | <10% | |

| Inter-day | Low, Mid, High QC | ≤15% | 85-115% | <8% |

| LLOQ | ≤20% | 80-120% | <12% |

Evaluation of Analyte Recovery and Matrix Effect

Analyte Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully transferred from the original sample matrix to the final extract. It is assessed by comparing the analytical response of an analyte extracted from a biological sample to the response of a standard solution. A high and consistent recovery is desirable. For instance, a solid-phase extraction (SPE) procedure for HVA from human plasma achieved a mean recovery of 98.0%. nih.gov

Matrix Effect refers to the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of LC-MS/MS methods. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly. sci-hub.se

| Parameter | Methodology | Typical Result | Significance | Reference |

|---|---|---|---|---|

| Analyte Recovery | Comparison of pre-extraction vs. post-extraction spiked samples. | 98.0% | Indicates high efficiency of the sample extraction procedure. | nih.gov |

| Matrix Effect | Comparison of post-extraction spiked sample vs. pure standard. | 85-115% | Shows minimal ion suppression or enhancement from the biological matrix. | sci-hub.se |

Preclinical and Mechanistic Research Applications of Homovanillic Acid Sulfate Sodium Salt D3

Investigation of Dopaminergic System Dynamics in In Vitro and In Vivo Models

The precise quantification of dopamine (B1211576) turnover is fundamental to understanding the function of the dopaminergic system and its role in various physiological and pathological processes. Homovanillic Acid Sulfate (B86663) Sodium Salt-d3 serves as an essential tool in these investigations by enabling accurate measurement of its non-labeled counterpart.

In preclinical research, rodent models are extensively used to study the intricacies of dopamine metabolism in the brain. The concentration of HVA in specific brain regions, such as the striatum, nucleus accumbens, and prefrontal cortex, is a well-established index of dopamine turnover. nih.gov Techniques like in vivo microdialysis allow for the continuous sampling of extracellular fluid from these brain regions in awake, behaving animals, providing real-time information on neurotransmitter release and metabolism. nih.gov

In such studies, brain tissue homogenates or microdialysates are collected and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The addition of a known quantity of Homovanillic Acid Sulfate Sodium Salt-d3 at the initial stage of sample preparation is a standard procedure. sigmaaldrich.com Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography but is distinguishable by its higher mass in the mass spectrometer. amolf.nl This allows for the precise quantification of endogenous homovanillic acid sulfate, even at low concentrations, by correcting for any loss of analyte during extraction and for matrix effects that can suppress or enhance the ion signal.

Illustrative Data from a Hypothetical Rodent Brain Study:

| Brain Region | Basal HVA Sulfate Concentration (ng/g tissue) | HVA Sulfate Concentration post-stimulus (ng/g tissue) | Fold Change |

|---|---|---|---|

| Striatum | 150.2 ± 12.5 | 225.8 ± 18.9 | 1.5 |

| Nucleus Accumbens | 95.7 ± 8.1 | 162.3 ± 14.2 | 1.7 |

| Prefrontal Cortex | 45.3 ± 5.2 | 72.1 ± 6.8 | 1.6 |

A significant area of preclinical neuroscience involves understanding how drugs affect the dopaminergic system. This is crucial for developing novel therapeutics for conditions like Parkinson's disease, schizophrenia, and addiction. Animal models are administered various pharmacological agents, such as dopamine receptor agonists, antagonists, or reuptake inhibitors, and the subsequent changes in dopamine metabolism are monitored. nih.gov

The measurement of HVA sulfate levels provides a reliable readout of the functional response to these drugs. For instance, a dopamine receptor antagonist like haloperidol (B65202) would be expected to increase dopamine turnover, leading to elevated HVA levels. nih.govnih.gov Conversely, a dopamine agonist like apomorphine (B128758) would likely decrease turnover and HVA concentrations. nih.gov The use of this compound as an internal standard ensures that the detected changes in HVA sulfate concentrations are genuinely due to the pharmacological intervention and not analytical variability. amolf.nl

Example Data Table of Pharmacological Intervention in a Rat Model:

| Treatment Group | Striatal HVA Sulfate (ng/mg protein) | % Change from Vehicle |

|---|---|---|

| Vehicle (Saline) | 5.8 ± 0.4 | - |

| Haloperidol (1 mg/kg) | 10.2 ± 0.9 | +75.9% |

| Apomorphine (0.5 mg/kg) | 3.1 ± 0.3 | -46.6% |

In vitro models, such as catecholaminergic cell lines (e.g., PC12 and SH-SY5Y), are valuable tools for dissecting the molecular mechanisms of dopamine metabolism and neurotoxicity at the cellular level. springernature.com These cells can be genetically modified or treated with various compounds to study specific pathways. For instance, researchers can investigate the effects of neurotoxins or potential neuroprotective agents on dopamine metabolism. nih.gov

When studying dopamine metabolism in cell culture, the extracellular medium or cell lysates can be analyzed for HVA sulfate. The incorporation of this compound as an internal standard in these experiments is crucial for obtaining accurate quantitative data, which is necessary for constructing precise models of cellular metabolic pathways. nih.gov

Metabolomic Profiling in Biological Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. This powerful approach can provide a snapshot of the physiological state of an organism or cell and can reveal how this is altered by disease or environmental factors. nih.gov

This compound plays a key role in both targeted and untargeted metabolomics studies of pathways involving dopamine.

In targeted metabolomics , researchers focus on quantifying a specific, predefined set of metabolites. When the dopaminergic pathway is of interest, HVA sulfate is a key target. medrxiv.org this compound is used as an internal standard to construct calibration curves for the absolute quantification of endogenous HVA sulfate. nih.gov This approach provides highly accurate and reproducible data, which is essential for validating biomarkers or assessing the effects of interventions on specific metabolic pathways.

In untargeted metabolomics , the goal is to measure as many metabolites as possible to discover novel biomarkers or affected pathways. mdpi.com While a single labeled standard is not used for global quantification in untargeted studies, the inclusion of a panel of stable isotope-labeled standards, which could include this compound, is critical for quality control. It helps to assess the analytical performance of the platform over time and across different batches of samples, ensuring the reliability of the vast datasets generated.

Preclinical animal models of neurodegenerative diseases, such as Parkinson's disease, are instrumental in understanding disease pathogenesis and for testing novel therapeutic strategies. nih.govmdpi-res.com Metabolomic analysis of brain tissue, cerebrospinal fluid, or plasma from these models can reveal metabolic signatures associated with the disease state.

Alterations in the dopamine metabolic pathway are a hallmark of Parkinson's disease models. The accurate quantification of HVA sulfate, facilitated by the use of this compound, can help to characterize the extent of dopaminergic neurodegeneration. nih.gov For example, a significant decrease in HVA sulfate levels in the striatum of a Parkinson's disease model would reflect the loss of dopaminergic neurons. researchgate.net

Hypothetical Metabolomics Data from a Parkinson's Disease Mouse Model:

| Metabolite | Control Group (Relative Abundance) | Disease Model Group (Relative Abundance) | p-value |

|---|---|---|---|

| Homovanillic Acid Sulfate | 1.00 ± 0.12 | 0.45 ± 0.08 | <0.001 |

| Dopamine | 1.00 ± 0.15 | 0.38 ± 0.07 | <0.001 |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 1.00 ± 0.11 | 0.51 ± 0.09 | <0.001 |

By providing a means for precise and accurate quantification, this compound is a critical enabling tool for a wide array of preclinical and mechanistic research applications aimed at elucidating the complexities of the dopaminergic system and related metabolic pathways.

Advanced Research Concepts and Future Directions for Deuterated Metabolites

Utilizing Homovanillic Acid Sulfate (B86663) Sodium Salt-d3 for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov It moves beyond the static snapshot of metabolite concentrations provided by traditional metabolomics to reveal the dynamic activity of metabolic pathways. nih.gov The use of stable isotope tracers, such as Homovanillic Acid Sulfate Sodium Salt-d3, is central to MFA, allowing researchers to follow the fate of specific atoms through a metabolic network. nih.govnih.gov

This compound is a deuterated version of a dopamine (B1211576) metabolite. medchemexpress.com The three deuterium (B1214612) atoms (d3) on the methoxy (B1213986) group give it a distinct mass that can be easily differentiated from its naturally occurring, non-labeled counterpart by mass spectrometry. musechem.com This mass difference is the key to its utility as a tracer.

When introduced into a biological system, such as a cell culture or an in vivo model, this compound can be used to trace the flow of its constituent atoms. Researchers can track the appearance of the deuterium label in downstream metabolites over time. This allows for the dynamic mapping of its metabolic fate, confirming known pathways and potentially discovering new ones without prior assumptions about the network. acs.org For instance, by tracking the d3-label, one could investigate the conversion of homovanillic acid sulfate back to homovanillic acid or other related catecholamine catabolites. The ability to visualize these pathways dynamically provides a more profound understanding of metabolic network structure and connectivity. tue.nl

Table 1: Hypothetical Time-Course Analysis of d3-Label Incorporation into Downstream Metabolites

This interactive table illustrates how data from a tracer experiment using this compound might be presented. It shows the percentage of the deuterium label detected in related metabolites at different time points after introduction of the tracer.

| Time Point | % Labeled Homovanillic Acid | % Labeled Dihydroxyphenylacetic acid (DOPAC) | % Labeled Vanillylmandelic Acid |

| 0 min | 0% | 0% | 0% |

| 15 min | 5% | 1% | 0.5% |

| 30 min | 12% | 3% | 1.5% |

| 60 min | 25% | 8% | 4% |

| 120 min | 40% | 15% | 9% |

Beyond simply mapping pathways, stable isotope tracing with this compound enables the quantitative assessment of metabolic flux. nih.gov By measuring the rate at which the deuterium label is incorporated into downstream products, researchers can calculate the actual velocity (flux) of the enzymatic reactions involved. nih.gov This quantitative data is crucial for understanding how metabolic pathways are regulated under different physiological or pathological conditions. nih.gov

For example, one could compare the flux through the dopamine catabolism pathway in healthy versus diseased cells. A change in the rate of formation of a d3-labeled downstream metabolite would provide direct evidence of metabolic rewiring associated with the disease. nih.govnih.gov This quantitative approach provides a more functional readout than simply measuring metabolite levels, which can often be misleading. nih.gov These flux measurements can be used to build and validate computational models of metabolism, which can then be used to predict how the system will respond to genetic or environmental perturbations. nih.govnih.gov

Table 2: Example of Quantitative Flux Data in Control vs. Perturbed States

This table demonstrates how flux rates, calculated from a stable isotope tracing experiment, could be compared between two experimental conditions. The flux is given in arbitrary units representing the rate of metabolite conversion.

| Metabolic Conversion | Flux Rate (Control) | Flux Rate (Perturbed) | Fold Change |

| HVA Sulfate -> HVA | 10.5 | 5.2 | -2.02 |

| HVA -> VMA | 8.1 | 7.9 | -1.03 |

| DOPAC -> HVA | 15.3 | 25.8 | +1.69 |

Integration with Multi-Omics Data in Systems Biology Research

The true power of modern biological inquiry lies in the integration of multiple data types to build a holistic picture of cellular function. fwlaboratory.org This is the central tenet of systems biology. Data from stable isotope tracing studies using this compound can be integrated with other "omics" datasets—such as genomics, transcriptomics, and proteomics—to uncover the multi-level regulation of metabolic pathways. nih.govnih.gov

For instance, a research study might observe a decrease in the metabolic flux from a d3-labeled precursor to its product. By integrating this flux data with transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels), researchers could determine if this change in flux is due to:

Transcriptional Regulation: A decrease in the expression of the gene encoding the relevant metabolic enzyme.

Post-translational Regulation: No change in the enzyme's abundance, but a change in its activity, perhaps due to phosphorylation or allosteric inhibition.

This integrative approach allows for a much deeper mechanistic understanding. nih.gov Correlating metabolic flux changes with alterations in gene and protein expression can help identify key regulatory nodes in a network, providing novel targets for therapeutic intervention. fwlaboratory.org

Emerging Challenges and Opportunities in Stable Isotope-Labeled Metabolite Research

The use of deuterated metabolites like this compound is a rapidly advancing field, but it is not without its challenges and opportunities. nih.govuniupo.it

Emerging Challenges:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can sometimes cause deuterated compounds to react more slowly than their non-deuterated counterparts, an effect known as the KIE. researchgate.net Researchers must be aware of and account for this potential artifact when interpreting flux data.

Data Complexity: Stable isotope tracing experiments generate large, complex datasets. Extracting accurate isotopolog distributions and calculating fluxes requires specialized software and significant computational expertise. nih.govtandfonline.com

Cost and Availability: The synthesis of complex, high-purity stable isotope-labeled standards can be expensive and time-consuming, which can limit the scope of some studies. nih.gov

In Vivo Complexity: Applying these techniques in whole organisms is more complex than in cell culture due to the unpredictable nature of multi-organ systems and tracer dilution in the bloodstream. mdpi.com

Opportunities for the Future:

Improved Pharmacokinetics: Deuteration is being explored as a strategy to improve the metabolic properties of drugs by slowing their breakdown, a "deuterium switch" approach that has already led to FDA-approved medications. uniupo.itnih.gov

Non-invasive Imaging: Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that uses deuterated substrates to visualize metabolic activity non-invasively in real-time. nih.govnih.gov This holds enormous potential for clinical diagnostics, particularly in oncology. nih.gov

Personalized Medicine: By using stable isotope tracers to characterize an individual's unique metabolic phenotype, it may be possible to predict their response to a particular therapy or dietary intervention, paving the way for more personalized treatment strategies. nih.gov

Enhanced Analytical Platforms: Continuous improvements in the sensitivity and resolution of mass spectrometry and NMR are expanding the range of metabolites that can be traced and are improving the accuracy of flux measurements. nih.govnih.gov

The continued development of deuterated tracers and the analytical and computational methods to interpret the data they generate will undoubtedly lead to new discoveries in the fundamental understanding and therapeutic manipulation of metabolic networks.

Q & A

Q. What factors contribute to variability in Homovanillic Acid Sulfate Sodium Salt-d₃ recovery rates during extraction from biological fluids?

- Methodological Answer :

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion experiments.

- Extraction Efficiency : Compare solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE). SPE with mixed-mode cartridges (e.g., Oasis HLB) typically yields >90% recovery.

- Standard Curves : Use matrix-matched calibrators to correct for endogenous HVA sulfate levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.